Abt 263
描述
Structure
2D Structure
属性
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYAXFNOILIKPP-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H55ClF3N5O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042640 | |
| Record name | ABT-263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923564-51-6 | |
| Record name | ABT 263 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923564-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Navitoclax [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Navitoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAVITOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Future Directions and Research Gaps
Optimizing Dosing Strategies for Efficacy and Safety Optimizing dosing strategies is essential to improve the efficacy and safety profile of navitoclax, particularly to mitigate thrombocytopenia.octagonchem.comWhile strategies like intermittent dosing or a lead-in dose have been explored to manage thrombocytopenia, further investigation is needed to define optimal dosing schedules.octagonchem.comresearchgate.netnih.govmedscape.comFuture research should focus on dose optimization, potentially through combination regimens that allow for lower effective doses of navitoclax.octagonchem.comThe observation that optimized dosing levels of navitoclax may provide efficacy without severe thrombocytopenia is of significant interest and warrants further study.nih.govThe development of novel approaches, such as platelet-sparing BCL-X PROTACs, represents a potential future direction to achieve the therapeutic benefits of BCL-X inhibition while minimizing hematologic toxicity.aacrjournals.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Navitoclax | 24823730 |
| Venetoclax (B612062) | 49846579 |
| Rituximab (B1143277) | 5963207 |
| Ruxolitinib (B1666119) | 5330911 |
| Paclitaxel (B517696) | 36314 |
| Docetaxel (B913) | 36753 |
| Gemcitabine (B846) | 60750 |
| Irinotecan (B1672180) | 60838 |
| Olaparib (B1684210) | 23721772 |
| Erlotinib (B232) | 176871 |
| Trametinib (B1684009) | 11975175 |
| Carboplatin | 30310 |
| Eribulin | 11683419 |
| Fludarabine | 439386 |
| Cyclophosphamide | 3116 |
| Bendamustine (B91647) | 656281 |
| Pomalidomide | 21632457 |
| Dexamethasone | 5742 |
| Carfilzomib | 10128452 |
| Ibrutinib | 24821745 |
| Selinexor | 57333984 |
| Imetelstat | 11265937 |
| Topotecan | 60700 |
| Vistusertib | 24883607 |
| BI2536 | 9916379 |
| Debio-0932 | 25238154 |
| MRX-2843 | 136044727 |
| ABT-737 | 1558871 |
| ABT-199 | 49846579 |
| ABT-263 | 24823730 |
| DT2216 | 140125666 |
Data Tables
Based on the search results, detailed quantitative data tables directly related to future directions and research gaps for Navitoclax are limited within the scope of the provided outline sections. Most detailed data tables in the search results pertain to past clinical trial outcomes (response rates, survival, adverse events) which are explicitly excluded by the instructions. However, some results mention specific findings that inform future research.
For example, the REFINE study of navitoclax with ruxolitinib in myelofibrosis showed specific response rates that drive future investigation ascopubs.org:
Table 1: Select Outcomes from REFINE Study (Navitoclax + Ruxolitinib in Myelofibrosis)
| Endpoint | Result at Week 24 | Result at Any Time | Estimated Median Duration |
| SVR | 26.5% | 41% | 13.8 months |
| TSS | 30% (6 of 20) | Not specified | Not specified |
| Anemia Response | Not specified | 64% (7 of 11) | Not specified |
| BMF Improvement | Not specified | 33% (11 of 33) | Not specified |
Note: This table presents data that informs the rationale for ongoing Phase III trials, representing a key future direction.
Another study highlighted the correlation of biomarkers with outcomes in SCLC, suggesting their use in future studies valuebasedcancer.com:
Table 2: Correlation of Biomarkers with Clinical Benefit in SCLC (Exploratory Analysis)
| Biomarker | Correlation with Clinical Benefit | Relevance for Future Research |
| Plasma pro–gastrin-releasing peptide (pro-GRP) | Associated with clinical benefit; strong association with tumor Bcl-2 copy number. valuebasedcancer.com | Potential predictive biomarker for response to Bcl-2-directed therapy in future studies. valuebasedcancer.com |
| Cytokeratin 19 fragment antigen 21-1 | Correlated with clinical benefit. valuebasedcancer.com | Putative biomarker for future investigation. valuebasedcancer.com |
| Neuron-specific enolase | Correlated with clinical benefit. valuebasedcancer.com | Putative biomarker for future investigation. valuebasedcancer.com |
| Circulating tumor cell number | Correlated with clinical benefit. valuebasedcancer.com | Putative biomarker for future investigation. valuebasedcancer.com |
| Tumor Bcl-2 copy number | Strong association with pro-GRP level. valuebasedcancer.com | Potential predictive biomarker for response. valuebasedcancer.com |
Note: This table summarizes exploratory findings that suggest avenues for future biomarker-driven research with navitoclax.
Further detailed research findings driving future directions include the observation that navitoclax significantly enhances the antitumor activity of docetaxel in preclinical models tandfonline.com, and that combining BI2536 with navitoclax dramatically reduces mitotic slippage in lung cancer cells in preclinical models mdpi.com. The identification of an 18-gene navitoclax resistance signature in triple-negative breast cancer cells also represents a detailed research finding that can guide future clinical biomarker studies nih.gov.
常见问题
Q. What is the molecular mechanism of Navitoclax in inducing apoptosis, and how is this utilized in experimental cancer models?
Navitoclax inhibits anti-apoptotic BCL-2 family proteins (BCL-xL, BCL-2, BCL-w) with Ki values ≤1 nM, promoting mitochondrial outer membrane permeabilization and caspase activation . In preclinical models, this mechanism is leveraged by administering Navitoclax at doses calibrated to tumor type and microenvironment. For example, in vitro studies often use 0.1–1 µM concentrations to induce apoptosis in hematologic malignancies, while in vivo xenograft models require 50–100 mg/kg/day dosing to achieve therapeutic plasma levels .
Q. What are the standard in vitro and in vivo dosing protocols for Navitoclax in preclinical studies?
Q. How do researchers validate target engagement of Navitoclax in cellular assays?
Target engagement is confirmed via immunoblotting for BCL-2/BCL-xL protein suppression and downstream markers like cleaved PARP or cytochrome c release. Co-treatment with ABT-199 (a BCL-2-selective inhibitor) can isolate BCL-xL-specific effects . Flow cytometry is used to quantify apoptotic cells (Annexin V+/PI−) in treated vs. control cohorts .
Advanced Research Questions
Q. What methodologies address conflicting data on Navitoclax efficacy in liquid vs. solid tumors?
Discrepancies arise from tumor microenvironment differences (e.g., stromal cell interactions in solid tumors) and variable expression of BCL-2 family proteins. Researchers employ single-cell RNA sequencing to map BCL-2/BCL-xL expression heterogeneity and prioritize tumors with high BCL-xL dependency . For solid tumors, combination therapies with BH3 mimetics or senolytics (e.g., dasatinib) are tested to overcome resistance .
Q. How can researchers optimize Navitoclax combination regimens with JAK inhibitors like Ruxolitinib in myelofibrosis models while managing thrombocytopenia risks?
In the REFINE trial, Navitoclax (50–150 mg/day) combined with Ruxolitinib improved bone marrow fibrosis (BMF) and variant allele frequency (VAF) reduction in 34 myelofibrosis patients. To mitigate thrombocytopenia, staggered dosing (e.g., Navitoclax administered after platelet recovery post-Ruxolitinib) and thrombopoietin agonists are evaluated . Preclinical models use genetic knockout of BCL-xL in megakaryocytes to study platelet-sparing strategies .
Q. What experimental approaches resolve contradictory findings between Navitoclax’s pro-apoptotic efficacy in vitro and limited clinical translation?
Discrepancies often stem from poor pharmacokinetic/pharmacodynamic (PK/PD) alignment in humans. Researchers use patient-derived xenografts (PDX) with humanized liver models to simulate human metabolism. Phase Ib trials incorporate biomarker-driven adaptive designs (e.g., monitoring BCL-2/BCL-xL expression via circulating tumor DNA) to refine dosing .
Q. How do senescence models inform Navitoclax’s role in aging-related diseases beyond oncology?
In aged mice, Navitoclax (50 mg/kg, 3x/week for 4 weeks) cleared senescent neurons, improving hippocampal neurogenesis and memory. Researchers quantify senescence via β-galactosidase staining and p16INK4a expression. However, dosing must balance senolytic effects against BCL-xL-dependent cell survival in non-target tissues .
Methodological Considerations
Q. What statistical frameworks are optimal for analyzing Navitoclax combination therapy data with high inter-patient variability?
Bayesian hierarchical models are recommended to account for variability in drug response. For example, in myelofibrosis trials, posterior probabilities of VAF reduction are calculated using Markov chain Monte Carlo (MCMC) methods, integrating baseline mutation burden and prior treatment history .
Q. How should researchers design experiments to distinguish Navitoclax’s on-target effects from off-target toxicity?
Use isogenic cell lines with CRISPR-mediated BCL-xL/BCL-2 knockouts as controls. In vivo, employ conditional knockout models (e.g., Vav-Cre; Bcl-xLfl/fl mice) to isolate hematopoietic-specific effects. Off-target toxicity is assessed via transcriptomic profiling (RNA-seq) of treated vs. untreated tissues .
Data Interpretation and Reproducibility
Q. How can conflicting results from DNA methylation studies involving Navitoclax be reconciled?
Contradictory findings (e.g., hypermethylation in peripheral blood vs. hypomethylation in tumor tissue) may reflect cell-type-specific epigenetic regulation. Researchers should perform cell-sorting (e.g., CD45+ depletion) before bisulfite sequencing and validate results in orthogonal cohorts .
Q. What criteria establish Navitoclax’s synergistic vs. additive effects in combination therapies?
Synergy is quantified using the Chou-Talalay combination index (CI): CI <1 indicates synergy. For example, Navitoclax + bendamustine-rituximab (BR) in lymphoma models showed CI = 0.3–0.7, with caspase-3 activation as a key mechanistic endpoint .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
